molecular formula C8H5ClN2S B2954597 4-(2-chlorophenyl)-1,2,3-thiadiazole CAS No. 77414-46-1

4-(2-chlorophenyl)-1,2,3-thiadiazole

Cat. No.: B2954597
CAS No.: 77414-46-1
M. Wt: 196.65
InChI Key: XOCXAJYYMLPXEF-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a 2-chlorophenyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with specific electronic properties.

Future Directions

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research will likely focus on tailoring the properties and functionalities of these compounds through various synthetic strategies . This could lead to the development of new drugs with improved efficacy and reduced toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring.

Comparison with Similar Compounds

    2-Chlorophenyl derivatives: Compounds like 2-chlorophenylthiourea and 2-chlorophenylhydrazine share structural similarities.

    Other Thiadiazoles: Compounds such as 4-phenyl-1,2,3-thiadiazole and 4-(2-methylphenyl)-1,2,3-thiadiazole.

Uniqueness: 4-(2-Chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of both the 2-chlorophenyl group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-chlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCXAJYYMLPXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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